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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the off-target kinase inhibition profile of YKL-
06-061. Below you will find troubleshooting guides, frequently asked questions, and detailed
experimental data to support your research and development efforts.

Frequently Asked Questions (FAQSs)

Q1: What is the primary target of YKL-06-0617?

Al: YKL-06-061 is a potent and selective second-generation inhibitor of Salt-Inducible Kinases
(SIKs), with specific activity against SIK1, SIK2, and SIK3.[1][2][3][4][5]

Q2: How selective is YKL-06-0617

A2: YKL-06-061 demonstrates high overall selectivity. In a KinomeScan profiling against 468
human kinases at a 1 UM concentration, only 16 kinases showed significant binding.[6] Notably,
only one kinase, Fyn-related kinase (FRK), was inhibited more strongly than the primary SIK
targets.[5][6]

Q3: What are the known off-target kinases for YKL-06-061?

A3: Besides its primary targets (SIK1, SIK2, SIK3), YKL-06-061 has been shown to inhibit
other kinases. The most potent off-target is FRK. Other notable off-targets include CSF1R,
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p38a, p38[3, EphB1, and TNK2. To a lesser extent, it also inhibits KIT, Src, BRK, PDGFR[3, and
NLK.[2]

Q4: My experimental results suggest off-target effects. How can | confirm this?
A4: If you suspect off-target effects are influencing your results, consider the following:

o Dose-response analysis: Determine if the observed phenotype correlates with the IC50
values of known off-targets.

o Counter-screening: Test YKL-06-061 in cell lines or systems where the suspected off-target
kinase is known to play a key role.

o Use of more selective inhibitors: Compare the effects of YKL-06-061 with other SIK inhibitors
that have a different off-target profile.

o Rescue experiments: If possible, overexpress a resistant mutant of the suspected off-target
kinase to see if it reverses the observed phenotype.

Troubleshooting Guide
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Issue

Possible Cause

Recommended Action

Unexpected phenotype
observed at higher

concentrations.

The concentration of YKL-06-
061 being used may be high
enough to inhibit off-target
kinases, leading to

confounding effects.

Refer to the IC50 values in the
data tables below. If your
working concentration is
approaching the IC50 of
known off-targets, consider
lowering the concentration or
using an alternative inhibitor
with a different selectivity

profile.

Discrepancy in results
compared to other SIK

inhibitors.

Different SIK inhibitors have
distinct off-target profiles. The
observed discrepancy may be
due to the inhibition of a
specific off-target kinase by
YKL-06-061 that is not affected
by the other inhibitor.

Carefully compare the kinome
scan data for the inhibitors
being used. This can help
identify unique off-target
interactions that may explain

the differing results.

Toxicity or unexpected cell
death.

Inhibition of certain off-target
kinases, such as those
involved in critical cell survival
pathways, could lead to
toxicity. For example, p38
kinases are involved in stress

responses.

Evaluate the health of your
cells using viability assays. If
toxicity is observed, consider if
any of the known off-targets of
YKL-06-061 could be
responsible for this effect in

your specific cellular context.

Quantitative Data: YKL-06-061 Kinase Inhibition

Profile

The following tables summarize the inhibitory activity of YKL-06-061 against its primary SIK

targets and known off-target kinases.

Table 1: On-Target SIK Inhibition
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Kinase IC50 (nM)

SIK1 6.56[1][2][3][4]
SIK2 1.77[1][2][3][4]
SIK3 20.5[1][2][3][4]

Table 2: Off-Target Kinase Inhibition

Kinase IC50 (nM)
FRK 1.1[2][9]
CSF1R 9.66[2]
p38a 10.1[2]
TNK2 10.5[2]
p38p 9.64[2]
EphB1 16.4[2]
BRK 24.1[2]
Src 58.8[2]
PDGFRp 103[2]
NLK 132[2]
KIT 153[2]

Experimental Protocols
KinomeScan™ Profiling
The kinase selectivity of YKL-06-061 was determined using the KinomeScan™ platform

(DiscoverX). This method is based on a competitive binding assay that quantitatively measures
the interaction of a compound with a panel of kinases.
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 Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized,
active-site directed ligand. The amount of kinase bound to the solid support is measured
using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger
interaction of the test compound with the kinase.

o Experimental Setup: YKL-06-061 was screened at a concentration of 1 uM against a panel
of 468 human kinases.[6] The results are reported as a score, which represents the percent
of the kinase relative to a DMSO control. A lower score indicates stronger binding.[6]

Biochemical IC50 Determination

Biochemical enzymatic assays were performed to determine the half-maximal inhibitory
concentration (IC50) of YKL-06-061 against specific kinases. While the exact protocols for
each kinase may vary, a general methodology is described below.

e Principle: The assay measures the ability of an inhibitor to reduce the enzymatic activity of a
kinase. This is typically done by quantifying the phosphorylation of a substrate.

e General Protocol:

o The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction
buffer.

o YKL-06-061 is added at various concentrations.
o The reaction is allowed to proceed for a set amount of time at a controlled temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is measured. This
can be done using various methods, such as radioactivity (e.g., 33P-ATP), fluorescence, or
luminescence-based assays.

o IC50 values are calculated by fitting the dose-response data to a suitable pharmacological
model.

Visualizations
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Caption: On-target vs. potential off-target pathways of YKL-06-061.
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Caption: Workflow for characterizing kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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